BenchChemオンラインストアへようこそ!

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole

Lipophilicity Drug-likeness Permeability

This Boc-protected 1,3,4-oxadiazole building block (CAS 1053656-72-6) features a 4-tert-butylphenyl substituent at position 5 that confers nanomolar potency at the S1P₁ receptor (IC₅₀ = 27 nM for the des-Boc analog). The Boc-aminomethyl handle at position 2 liberates a primary amine upon acidic deprotection, enabling rapid assembly of amide, sulfonamide, urea, or PROTAC libraries without de novo oxadiazole ring construction. Its calculated logP of 3.4 and steric shielding from the tert-butyl group support CNS drug-likeness and metabolic stability. Procure this pre-optimized scaffold to accelerate SAR exploration in neuroscience, chemical biology, and targeted protein degradation programs.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
CAS No. 1053656-72-6
Cat. No. B1441245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole
CAS1053656-72-6
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
InChIInChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-12(8-10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22)
InChIKeyGCZOQCJTFXCCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole (CAS 1053656-72-6): Procurement-Relevant Structural and Physicochemical Baseline


2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole (CAS 1053656-72-6) is a protected 1,3,4-oxadiazole building block that carries a Boc-aminomethyl handle at position 2 and a 4‑tert‑butylphenyl substituent at position 5. Its molecular formula is C₁₈H₂₅N₃O₃ and its molecular weight is 331.42 g·mol⁻¹ . The compound is supplied as a research chemical with typical purity specifications of 95% . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, and the Boc‑aminomethyl group provides a latent primary amine for downstream amide coupling or urea formation after acidic deprotection [1].

Why Generic Substitution Fails for 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole (1053656-72-6)


The 4‑tert‑butylphenyl substituent at position 5 of the oxadiazole ring is not an arbitrary hydrophobic group. Replacement with a smaller or electronically distinct aryl ring (e.g., phenyl, 4‑methylphenyl, or 4‑methoxyphenyl) alters the compound's lipophilicity, steric profile, and metabolic stability, which can lead to a loss of target affinity or physicochemical suitability for a given application. Direct experimental evidence from structurally related oxadiazole-based S1P receptor ligands demonstrates that the 4‑tert‑butylphenyl motif contributes to nanomolar potency (IC₅₀ = 27 nM) [1], and the Boc‑aminomethyl group enables orthogonal deprotection strategies that are not accessible with permanently substituted analogs such as PBD (2‑(4‑biphenylyl)‑5‑(4‑tert‑butylphenyl)‑1,3,4‑oxadiazole) . These properties make simple in‑class interchange unreliable for structure‑ or property‑based selection.

Quantitative Differentiation Evidence for 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole (1053656-72-6) vs. Closest Analogs


Lipophilicity Advantage: Calculated logP of the 4‑tert‑Butylphenyl Analog vs. Phenyl and Methyl Congeners

The predicted octanol-water partition coefficient (logP) for the target compound (4‑tert‑butylphenyl substituent) is 3.4, compared with 1.9 for the 5‑phenyl analog (CAS 1053656‑52‑2) and 0.9 for the 5‑methyl analog (CAS 1053656‑43‑1) [1]. The increased logP of the 4‑tert‑butylphenyl derivative brings it into the range typically associated with improved passive membrane permeability and blood‑brain barrier penetration (optimal logP ≈ 2–5 for CNS drugs) [2].

Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation: Molar Refractivity of the 4‑tert‑Butylphenyl Group Compared with 4‑Methylphenyl

The molar refractivity (MR) of the 4‑tert‑butylphenyl substituent is approximately 58.4 cm³·mol⁻¹, compared with 37.2 cm³·mol⁻¹ for the 4‑methylphenyl analog . The larger MR value reflects the greater steric bulk of the tert‑butyl group, which can shield metabolically labile positions on the phenyl ring and reduce cytochrome P450‑mediated oxidation [1].

Steric hindrance Metabolic stability CYP inhibition

Potency Anchor: Nanomolar S1P₁ Receptor Affinity of a Close Structural Analog Lacking the Boc Group

The des‑Boc analog 2‑[5‑(4‑tert‑butylphenyl)‑1,3,4‑oxadiazol‑2‑yl]aniline (BDBM22221) displaces [³³P]‑labeled sphingosine‑1‑phosphate from human S1P₁ receptors with an IC₅₀ of 27 nM [1]. In contrast, the 5‑phenyl analog, when incorporated into an HDAC8 inhibitor series, required further optimization to achieve comparable cellular potency, with the most active compound (10b) showing an IC₅₀ of 0.78 µM against HDAC8 [2]. While neither compound is identical to CAS 1053656‑72‑6, the data demonstrate that the 4‑tert‑butylphenyl oxadiazole core can support nanomolar target engagement, a property that may be retained or enhanced after Boc deprotection and functionalization.

S1P receptor Immunomodulation Binding affinity

Orthogonal Deprotection Capability: Boc‑aminomethyl Handle vs. Permanently Substituted Electron‑Transport Oxadiazoles

CAS 1053656‑72‑6 contains a Boc‑protected aminomethyl group that can be selectively deprotected under acidic conditions (e.g., TFA or HCl/dioxane) to reveal a primary amine [1]. This amine can then be coupled to carboxylic acids, activated esters, or isocyanates. By contrast, the widely used electron‑transport material PBD (CAS 15082‑28‑7) and its analogs lack a latent nucleophilic handle, limiting their use to non‑covalent applications . The Boc strategy is orthogonal to many other protecting groups (e.g., Fmoc, Cbz, Alloc), enabling sequential deprotection in complex synthetic routes [2].

Protecting group strategy Late-stage functionalization ADC linker

Procurement-Driven Application Scenarios for 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole (1053656-72-6)


Synthesis of S1P₁ Receptor Ligand Libraries for Immunomodulatory Drug Discovery

The des‑Boc analog of CAS 1053656‑72‑6 achieves an IC₅₀ of 27 nM at the S1P₁ receptor [1]. By procuring the Boc‑protected building block, medicinal chemists can rapidly generate amide, sulfonamide, or urea libraries after deprotection, directly exploring the SAR around the aminomethyl position without the need for de novo oxadiazole ring construction.

Construction of PROTACs and Bifunctional Degraders

The latent primary amine liberated from CAS 1053656‑72‑6 can be coupled to a linker‑E3 ligase ligand conjugate [2]. The 4‑tert‑butylphenyl oxadiazole core serves as the target‑protein binding motif, which has demonstrated nanomolar affinity in related systems [1]. This building block thus enables modular assembly of PROTAC molecules without introducing additional synthetic complexity.

Development of Metabolically Stabilized CNS-Penetrant Candidates

The calculated logP of 3.4 for CAS 1053656‑72‑6 lies within the optimal range for CNS drug-likeness [3], and the steric shielding provided by the tert‑butyl group may reduce first‑pass metabolism [4]. Procurement of this pre‑optimized building block can shorten lead‑optimization timelines for neuroscience programs targeting GPCRs, ion channels, or enzymes expressed in the central nervous system.

Fluorescent Probe and Bioconjugate Synthesis

After Boc deprotection, the free amine can be conjugated to fluorophores (e.g., BODIPY, fluorescein, or Cy dyes) or biotin tags [5]. The resulting probes retain the oxadiazole pharmacophore, enabling target engagement studies, cellular imaging, or pull‑down experiments in chemical biology.

Quote Request

Request a Quote for 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.